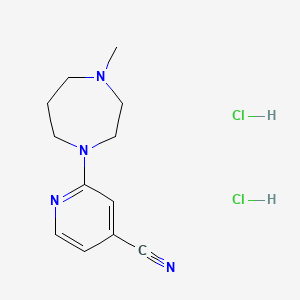

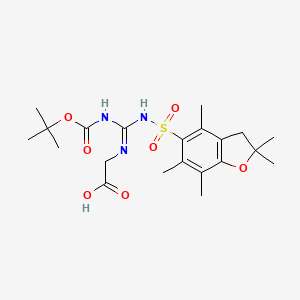

![molecular formula C24H27F3N2O3 B2409887 2-{[1-(4-苯氧基-4-羰基)哌啶-4-基]甲氧基}-6-(三氟甲基)吡啶 CAS No. 2199016-60-7](/img/structure/B2409887.png)

2-{[1-(4-苯氧基-4-羰基)哌啶-4-基]甲氧基}-6-(三氟甲基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reagents and conditions used. Piperidones, which are related to the piperidine ring in this molecule, can be synthesized from aldehydes, ketones, and ammonium acetate . Trifluoromethylpyridines, which are related to the pyridine ring in this molecule, can be synthesized using various methods, including the use of trifluoromethylating reagents .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine and piperidine rings are planar, while the phenyloxane ring is likely to adopt a chair conformation. The carbonyl group is polar and may participate in hydrogen bonding or dipole-dipole interactions. The trifluoromethyl group is electron-withdrawing, which would affect the electronic distribution and reactivity of the molecule .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridine ring can undergo electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. The trifluoromethyl group is generally inert but can influence the reactivity of the rest of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the balance of polar and nonpolar groups. Its melting and boiling points would depend on the strength of the intermolecular forces. The presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .

科学研究应用

- 哌啶衍生物由于其结构的多功能性和生物活性在药物开发中起着至关重要的作用。 研究人员探索了取代哌啶、螺哌啶、稠合哌啶和哌啶酮的合成 。该化合物可以作为设计靶向特定受体或酶的新型药物的支架。

- 一系列 2-氨基-4-(1-哌啶基)吡啶衍生物,包括 evt-2546961,被设计为克唑替尼耐药的间变性淋巴瘤激酶 (ALK) 和 c-ros 癌基因 1 激酶 (ROS1) 的双重抑制剂 。这些激酶与癌症进展有关,因此此类抑制剂对于靶向治疗具有价值。

- 研究含哌啶化合物的生物活性至关重要。研究人员探索它们与细胞靶标的相互作用、作用机制和潜在的治疗应用。 Evt-2546961 的药理学特征值得进一步研究 .

- 哌啶是一类杂环化合物,其合成方法正在积极研究中。 研究人员正在寻求构建取代哌啶的有效途径,通常涉及环化、环加成和多组分反应 。Evt-2546961 为该领域做出了贡献。

- Evt-2546961 包含一个氟化苯并恶唑部分。氟取代可以增强生物利用度、代谢稳定性和受体结合亲和力。 研究人员可以探索其对药物特性的影响 .

- 开发经济高效的哌啶衍生物合成方法是一个持续的挑战。研究人员旨在简化其合成,提高收率并缩短反应时间。 Evt-2546961 的直接合成途径 有助于实现这一目标。

药物化学与药物设计

双激酶抑制

化学生物学与药理学

杂环化学

氟化苯并恶唑

化学工艺开发

作用机制

The mechanism of action of this compound would depend on its biological target. Many bioactive molecules work by binding to a specific protein and modulating its activity. The specific shape and functional groups of the molecule would determine which protein it can bind to and how it influences the protein’s function .

安全和危害

属性

IUPAC Name |

(4-phenyloxan-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27F3N2O3/c25-24(26,27)20-7-4-8-21(28-20)32-17-18-9-13-29(14-10-18)22(30)23(11-15-31-16-12-23)19-5-2-1-3-6-19/h1-8,18H,9-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTSWNWIOQTXBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3(CCOCC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole](/img/structure/B2409804.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/no-structure.png)

![N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2409826.png)

![[(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2409827.png)

![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409828.png)